2-Methoxy-5-(propan-2-YL)phenol
Overview
Description
2-Methoxy-5-(propan-2-YL)phenol is an organic compound belonging to the class of phenols. It is characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the second position and an isopropyl group (-CH(CH₃)₂) at the fifth position
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Nucleophilic Substitution: The compound can be synthesized by first brominating 2-methoxyphenol to introduce a bromine atom at the fifth position, followed by a nucleophilic substitution reaction with isopropyl magnesium bromide (Grignard reagent) to replace the bromine with an isopropyl group.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-methoxyphenol with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group into a corresponding alcohol.
Substitution Reactions: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution Reactions: Lewis acids like aluminum chloride (AlCl₃) are often employed.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution Reactions: Various substituted phenols.
Biochemical Analysis
Biochemical Properties
2-Methoxy-5-(propan-2-YL)phenol plays a significant role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction of this compound with these enzymes can lead to the formation of reactive oxygen species (ROS), which can have both beneficial and detrimental effects on cellular function .
Cellular Effects
This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune responses. Additionally, this compound can affect gene expression by acting as a ligand for certain transcription factors. This compound also impacts cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound can also inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression. For example, this compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, this compound can be toxic, leading to adverse effects such as liver damage and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form various metabolites, which can then be further processed by phase II enzymes such as glucuronosyltransferases and sulfotransferases. These metabolic pathways help to detoxify this compound and facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which help to regulate its localization and accumulation. For example, this compound can bind to albumin in the blood, facilitating its transport to different tissues .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific compartments or organelles within the cell through post-translational modifications or targeting signals. For instance, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy production .
Scientific Research Applications
2-Methoxy-5-(propan-2-YL)phenol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand phenolic interactions with biomolecules.
Medicine: It has potential therapeutic applications, including antioxidant properties and possible use in drug development.
Industry: It is used in the manufacture of dyes, fragrances, and other chemical products.
Mechanism of Action
The mechanism by which 2-Methoxy-5-(propan-2-YL)phenol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
2-Methoxyphenol
5-Methyl-2-(propan-2-yl)phenol
2-Methoxy-5-methylphenol
Properties
IUPAC Name |
2-methoxy-5-propan-2-ylphenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7,11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGISUJYQPUIDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701299469 | |
Record name | 2-Methoxy-5-(1-methylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499-79-6 | |
Record name | 2-Methoxy-5-(1-methylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-(1-methylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701299469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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